N-(3-oxocyclohex-1-en-1-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound features a cyclohexenone moiety, which is significant in various chemical reactions and biological applications. The systematic name indicates its structural components, highlighting the presence of an oxocyclohexene group attached to a benzamide framework.
The compound can be synthesized through various methods, primarily involving cyclohexenone derivatives and benzoyl chloride. It has been studied for its potential applications in medicinal chemistry and organic synthesis.
N-(3-oxocyclohex-1-en-1-yl)benzamide is classified under:
The synthesis of N-(3-oxocyclohex-1-en-1-yl)benzamide typically involves the reaction of cyclohexenone derivatives with benzoyl chloride. The process can be carried out under various conditions to optimize yield and purity.
N-(3-oxocyclohex-1-en-1-yl)benzamide has a molecular formula of and a molecular weight of approximately 175.20 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 175.20 g/mol |
IUPAC Name | N-(3-oxocyclohex-1-en-1-yl)benzamide |
CAS Number | Not available |
N-(3-oxocyclohex-1-en-1-yl)benzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to yield various oxidized derivatives, potentially leading to carboxylic acids or ketones depending on the conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The amide group may be substituted with other functional groups under appropriate conditions.
Common reagents for these reactions include:
The mechanism of action for N-(3-oxocyclohex-1-en-1-yl)benzamide typically involves its interaction with specific biological targets such as enzymes or receptors. This interaction can modulate their activity, leading to biological effects that are of interest in medicinal chemistry.
Research indicates that this compound may exhibit various biological activities, including potential therapeutic effects, although specific pathways and targets are still being investigated.
N-(3-oxocyclohex-1-en-1-yl)benzamide is typically characterized by:
The chemical properties include:
N-(3-oxocyclohex-1-en-1-yl)benzamide has several scientific uses:
This compound's unique structure and reactivity make it valuable for further exploration in both academic and industrial settings.
Cyclic enaminones represent a privileged scaffold in medicinal chemistry due to their unique "push-pull" electronic configuration. The structure features an electron-donating amino group conjugated through a vinyl bridge to an electron-withdrawing carbonyl, creating significant dipole moments (5–8 Debye) that facilitate both nucleophilic and electrophilic reactions. This dual reactivity enables the construction of diverse heterocyclic systems, including pyrazoles, pyridines, and fused polycyclic compounds with demonstrated bioactivities ranging from anticonvulsant to antitumor effects [2] [9]. The β-enaminone system in N-(3-oxocyclohex-1-en-1-yl)benzamide provides exceptional metabolic stability compared to acyclic analogs, attributed to the constrained cyclohexenone ring that reduces hydrolytic susceptibility. This stability, combined with favorable LogP values (typically 2.0–3.5), makes cyclic enaminones ideal pharmacophores for central nervous system (CNS) drug development where blood-brain barrier penetration is essential [2] [5].
The 3-(phenylamino)-2-cyclohexen-1-one (PACO) framework serves as a structural mimic for natural product pharmacophores. X-ray crystallography reveals that PACO derivatives exhibit intramolecular charge transfer (ICT) characteristics similar to photosynthetic pigments, with dipole moments exceeding 7 Debye in the excited state. This property enables π-stacking interactions with biological targets comparable to those observed in flavonoid and alkaloid natural products [6]. The title compound’s benzamide moiety enhances this mimicry through planar aromatic stacking, while the enaminone’s hydrogen-bonding capacity (PSA ≈ 46 Ų) facilitates target engagement similar to peptide bonds. Notably, PACO-based enaminones demonstrate structural homology with duocarmycin and taxol fragments, enabling syntheses of complex natural product hybrids through regioselective modifications at C2, C4, and C6 positions of the cyclohexenone ring [2] [9].
The therapeutic exploration of benzamide-enaminone hybrids evolved through three key phases:
Table 1: Evolution of Benzamide-Enaminone Hybrid Therapeutics
Generation | Structural Features | Key Therapeutic Advances | Potency Range |
---|---|---|---|
First (1980s) | Simple aryl/alkyl enaminones | Anticonvulsant proof-of-concept | ED₅₀ >100 mg/kg |
Second (2000s) | Benzamide-conjugated enaminones | Enhanced CNS penetration; COX-2 selectivity | ED₅₀ 12–38 mg/kg |
Third (2020s) | Hybridized with metal-chelating groups | Multitarget agents for Alzheimer’s, cancer | IC₅₀ 0.08–16 µM |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: